![molecular formula C25H28N2O5 B2821858 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-36-5](/img/structure/B2821858.png)
2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and have diverse activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and UV-Vis spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the pyrrole ring in the compound can participate in electrophilic substitution reactions .Scientific Research Applications
Organic Photocatalysis
Dithieno[3,2-b2′,3′-d]pyrrole-based compounds have been investigated as : Dithieno[3,2-b:2′,3′-d]pyrrole-based compounds have been investigated as photocatalysts . These molecules can absorb light energy and initiate chemical reactions. Researchers have used them for the polymerization of (meth)acrylate monomers , such as methyl methacrylate, 2-(dimethylamino)ethyl methacrylate, and tert-butyl methacrylate. Under 365 nm UV irradiation , these photocatalysts yield (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .
Amphiphilic Copolymers for Micelleplex Formation
Dithieno[3,2-b:2′,3′-d]pyrrole derivatives are part of amphiphilic copolymers used in micelleplex formation . These copolymers consist of a hydrophobic core and a hydrophilic shell. Specifically, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a common hydrophilic block. These micelles find applications in drug delivery systems and gene therapy due to their ability to encapsulate and protect cargo .
Corrosion Inhibition
Dithieno[3,2-b:2′,3′-d]pyrrole derivatives have been evaluated as corrosion inhibitors . When incorporated into surfactants, they exhibit protective effects against metal corrosion. These surfactants are often cationic and may also serve as biocides. In particular, they find use in oilfield applications to combat sulfate-reducing microorganisms .
Catalysis and Process Regulation
Dithieno[3,2-b:2′,3′-d]pyrrole compounds act as catalysts in various chemical processes. Notably, they play a role in the synthesis of polyurethanes . Additionally, they serve as process regulators in different industrial applications .
Greenhouse Gas Absorption
Due to its weak basicity, dithieno[3,2-b:2′,3′-d]pyrrole has been studied for absorbing greenhouse gases , particularly carbon dioxide . Researchers explore its potential as a material for capturing and sequestering CO2 from the atmosphere .
General Applications
Beyond the specific fields mentioned, dithieno[3,2-b:2′,3′-d]pyrrole derivatives find use in other areas, including clays , intermediates , plasticizers , and adhesives .
Mechanism of Action
The mechanism of action of a compound depends on its structure and the target it interacts with. Pyrrole derivatives are known to have various biological activities such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-5-13-31-18-8-6-7-16(14-18)22-21-23(28)19-10-9-17(30-4)15-20(19)32-24(21)25(29)27(22)12-11-26(2)3/h6-10,14-15,22H,5,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIGROXORGDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16462081 |
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